Positional Isomer Differentiation: Para vs. Ortho Chlorine
The substitution pattern of the chlorine atom on the phenyl ring dictates distinct molecular properties, even though the ortho- and para-isomers share an identical molecular weight (216.8 g/mol) and computed XLogP3-AA (3.6) [1][2]. This differentiation is critical for structure-activity relationship (SAR) studies. The para-isomer (23229-32-5) presents a linear molecular geometry, whereas the ortho-isomer (83521-68-0) introduces a steric clash that alters the spatial presentation of the dithiolane ring, impacting binding to planar biological targets or crystal packing in materials science applications [1][2].
| Evidence Dimension | Steric and Electronic Configuration (Regioisomerism) |
|---|---|
| Target Compound Data | Para-substituted; InChIKey: OCPZVXIFXYBOHG-UHFFFAOYSA-N |
| Comparator Or Baseline | Ortho-substituted; InChIKey: XRQMZWGXCMEAKW-UHFFFAOYSA-N |
| Quantified Difference | Qualitative difference in molecular shape and dipole moment orientation, despite identical molecular weight (216.8 g/mol) and logP (3.6). |
| Conditions | In silico computed properties and chemical structure analysis. |
Why This Matters
Procuring the specific para-isomer ensures reproducibility in target engagement studies where the linear geometry is a prerequisite for activity.
- [1] PubChem. (2026). 2-(4-Chlorophenyl)-1,3-dithiolane (Compound Summary). National Center for Biotechnology Information. CID 31710. View Source
- [2] PubChem. (2026). 1,3-Dithiolane, 2-(o-chlorophenyl)- (Compound Summary). National Center for Biotechnology Information. CID 55015. View Source
